cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate
Overview
Description
Cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate, also known as CMOA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CMOA is a derivative of coumarin, a naturally occurring compound found in many plants, which has been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate involves its ability to bind to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its activity on acetylcholinesterase, cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate has been shown to possess antioxidant and anti-inflammatory properties. These effects make cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate a potential candidate for the treatment of oxidative stress-related diseases such as cancer, cardiovascular disease, and diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to determine the safety and efficacy of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate in humans.
Future Directions
There are several future directions for the research and development of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate. One potential application is its use in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to determine the safety and efficacy of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate in humans, as well as its potential applications in the treatment of oxidative stress-related diseases. Finally, the development of more efficient synthesis methods for cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate could lead to increased accessibility and affordability for laboratory experiments.
Scientific Research Applications
Cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate has been shown to possess a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate is its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This activity makes cyclohexyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
cyclohexyl 2-[2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5/c1-16-11-13-17(14-12-16)23-24(22(26)19-9-5-6-10-20(19)29-23)27-15-21(25)28-18-7-3-2-4-8-18/h5-6,9-14,18H,2-4,7-8,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGRWFRZNLJWNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OCC(=O)OC4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.